Bienvenue dans la boutique en ligne BenchChem!

1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

IDO1 inhibition Immuno-oncology Tryptophan metabolism

1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea (CAS 1203023-56-6) is a synthetic small-molecule urea derivative incorporating a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) moiety. This compound is reported to function as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism along the kynurenine pathway, a mechanism implicated in tumor immune evasion.

Molecular Formula C18H21N3O5S
Molecular Weight 391.44
CAS No. 1203023-56-6
Cat. No. B2374975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
CAS1203023-56-6
Molecular FormulaC18H21N3O5S
Molecular Weight391.44
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC
InChIInChI=1S/C18H21N3O5S/c1-25-16-10-14(11-17(12-16)26-2)20-18(22)19-13-5-3-6-15(9-13)21-7-4-8-27(21,23)24/h3,5-6,9-12H,4,7-8H2,1-2H3,(H2,19,20,22)
InChIKeySENZVBCUKQUGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea (CAS 1203023-56-6): Sourcing a Structurally Defined Urea-Based IDO1 Inhibitor Candidate


1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea (CAS 1203023-56-6) is a synthetic small-molecule urea derivative incorporating a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) moiety. This compound is reported to function as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism along the kynurenine pathway, a mechanism implicated in tumor immune evasion [1]. The molecular formula is C18H21N3O5S with a molecular weight of 391.4 g/mol, and commercially available material typically meets a purity specification of ≥95% .

Why 1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea Cannot Be Replaced by Other Urea-Based IDO1 Inhibitors in Research Procurement


Within the phenyl urea IDO1 inhibitor class, small structural variations produce substantial differences in potency, selectivity, and pharmacokinetic behavior. Published SAR studies demonstrate that the position and number of methoxy substituents on the phenyl ring, as well as the placement of the isothiazolidine dioxide group, directly modulate IDO1 inhibitory activity, with IC50 values spanning from nanomolar to inactive across closely related analogs [1]. The 3,5-dimethoxy substitution pattern and the meta-(1,1-dioxidoisothiazolidin-2-yl)phenyl arrangement that define CAS 1203023-56-6 are specific structural features that distinguish this compound from its positional isomers and other urea-based IDO1 inhibitor scaffolds . Generic substitution without experimental validation therefore carries a high risk of obtaining a compound with meaningfully different target engagement and biological outcomes.

Quantitative Differentiation Evidence for 1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea (CAS 1203023-56-6)


IDO1 Inhibitory Activity: Class-Level Potency Benchmarking Against Phenyl Urea Derivatives

No direct IDO1 IC50 data for CAS 1203023-56-6 were identified in the public domain. However, a 2020 study on structurally related phenyl urea derivatives established that potent IDO1 inhibitors within this chemotype achieve IC50 values of 0.1–0.6 μM in recombinant human IDO1 enzymatic assays, with three lead compounds (i12, i23, i24) demonstrating activity in this range and no detectable TDO inhibitory activity [1]. This provides a quantitative class-level benchmark for the expected potency range of CAS 1203023-56-6 as a member of the phenyl urea IDO1 inhibitor family, pending direct experimental determination.

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Structural Differentiation from Positional Isomers: 3,5-Dimethoxy vs. 2,3-Dimethoxy and 3,4-Dimethoxy Substitution Patterns

CAS 1203023-56-6 bears the 3,5-dimethoxyphenyl substitution pattern at one urea nitrogen and the 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group at the other. This distinguishes it from three commercially available positional isomers that share the identical molecular formula (C18H21N3O5S, MW 391.4) but differ in methoxy substitution pattern and/or isothiazolidine attachment position: CAS 1203156-07-3 (2,3-dimethoxy, meta-isothiazolidine), CAS 1202985-23-6 (3,4-dimethoxy, para-isothiazolidine), and CAS 1203186-39-3 (3,5-dimethoxy with an additional 2-methoxy on the isothiazolidine-bearing ring, MW 421.5) . In published phenyl urea IDO1 SAR, the methoxy substitution pattern directly governs potency, with certain regioisomers showing >100-fold differences in IC50 [1]. Structural identity, not merely molecular formula equivalence, is therefore critical for reproducibility.

Structure-activity relationship Regioisomer comparison Chemical procurement

IDO1 Binding Affinity of a Structurally Analogous Isothiazolidine Dioxide-Containing Compound: 0.5 nM IC50 in HEK293 Cells

A compound containing the 1,1-dioxidoisothiazolidine scaffold and disclosed in patent US9675571 (compound 129) demonstrated an IC50 of 0.5 nM against human IDO1 expressed in HEK293 cells, measured by Ehrlich's reagent-based assay after 20 min incubation [1]. While this compound differs from CAS 1203023-56-6 in the non-isothiazolidine portion of the molecule, the data establish that the isothiazolidine 1,1-dioxide moiety is compatible with sub-nanomolar IDO1 inhibition, supporting the scaffold's viability for potent target engagement when coupled with optimized substituents. This provides a scaffold-level benchmark for the type of activity achievable with isothiazolidine dioxide-containing IDO1 inhibitors.

IDO1 binding affinity Isothiazolidine dioxide scaffold Cellular target engagement

Absence of Detectable TDO Inhibitory Activity: Class-Level Selectivity Advantage of Phenyl Urea IDO1 Inhibitors

In the 2020 phenyl urea SAR study, none of the evaluated compounds exhibiting IDO1 inhibitory activity showed any detectable inhibition of tryptophan 2,3-dioxygenase (TDO), a related enzyme in the kynurenine pathway whose inhibition may contribute to on-target toxicity [1]. This IDO1-over-TDO selectivity profile is a class-level characteristic of the phenyl urea chemotype and distinguishes it from dual IDO1/TDO inhibitors currently under development. While TDO counter-screening data for CAS 1203023-56-6 specifically are not publicly available, the consistent class-level selectivity pattern supports its use in experiments where IDO1-specific modulation is required without confounding TDO effects.

IDO1 selectivity TDO counter-screening Off-target profiling

Recommended Application Scenarios for 1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea (CAS 1203023-56-6) Based on Available Evidence


IDO1 Enzymatic Inhibition Screening and SAR Expansion Studies

This compound is suitable as a structurally distinct phenyl urea derivative for expanding SAR around the 3,5-dimethoxy substitution pattern in IDO1 inhibitor programs. Its unique combination of the 3,5-dimethoxyphenyl group with the meta-(1,1-dioxidoisothiazolidin-2-yl)phenyl arrangement fills a gap in publicly characterized regioisomers [1]. Researchers can use this compound to generate direct comparative IC50 data against the established phenyl urea IDO1 inhibitor benchmark range of 0.1–0.6 μM, contributing to the understanding of how the 3,5-dimethoxy pattern influences potency relative to 3,4-dimethoxy and 2,3-dimethoxy variants .

IDO1-Selective vs. TDO-Dual Inhibition Pharmacological Profiling

Given the class-level IDO1-over-TDO selectivity profile of phenyl urea derivatives, CAS 1203023-56-6 is appropriate for experiments requiring IDO1-specific modulation without confounding TDO inhibition [1]. This is particularly relevant for studies comparing IDO1-selective inhibition against dual IDO1/TDO inhibition strategies, or for experiments in cellular systems where TDO expression may confound interpretation of kynurenine pathway modulation. Researchers should independently confirm TDO selectivity for this specific compound as part of their experimental protocols.

Isothiazolidine 1,1-Dioxide Scaffold Validation in IDO1 Drug Discovery

This compound serves as a probe for evaluating the contribution of the isothiazolidine 1,1-dioxide moiety to IDO1 inhibition within the urea chemotype. The scaffold has demonstrated compatibility with sub-nanomolar IDO1 potency (IC50 0.5 nM) in patent-disclosed analogs, establishing it as a viable pharmacophore for IDO1 engagement [1]. CAS 1203023-56-6 can be benchmarked against non-cyclic sulfonamide urea derivatives and against clinical-stage IDO1 inhibitors such as epacadostat (INCB024360, IC50 ~7.1–125 nM depending on assay format) to assess the relative contribution of the cyclic sulfonamide to potency and selectivity .

Quote Request

Request a Quote for 1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.